molecular formula C20H19N3O5S2 B2484322 6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 920456-02-6

6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2484322
CAS RN: 920456-02-6
M. Wt: 445.51
InChI Key: SCCKXVSZEZKXQD-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C20H19N3O5S2 and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Compounds related to this scaffold have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain management medications.

Anti-inflammatory Activity

These compounds have also been found to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or certain autoimmune diseases .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been found to have antimicrobial and antifungal properties . This suggests potential uses in the treatment of various bacterial and fungal infections.

Antiviral Activity

Some thiazole derivatives have been found to have antiviral properties . This could make them useful in the development of new antiviral medications.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic properties . This suggests potential uses in the treatment of cancer. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective properties . This suggests potential uses in the treatment of neurological disorders.

Diuretic Activity

These compounds have also been found to have diuretic effects . This means they could potentially be used in the treatment of conditions that cause fluid retention, such as heart failure or certain kidney disorders.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key in its interactions with biological targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action could be influenced by the chemical environment .

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-3-28-20(26)23-9-8-11-14(10-23)30-17(15(11)19(25)27-2)22-16(24)18-21-12-6-4-5-7-13(12)29-18/h4-7H,3,8-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCKXVSZEZKXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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